3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone
Description
3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-triazole ring bearing an allyl and sulfanyl group, and a 3-chlorobenzyl moiety at the N1 position. This structure combines aromatic, electron-withdrawing (chlorine), and sulfur-containing functional groups, which are common in bioactive molecules targeting enzymes or receptors.
Key structural features include:
- 1,2,4-Triazole: A heterocycle known for metal coordination and metabolic stability.
- 3-Chlorobenzyl group: Enhances lipophilicity and may influence receptor binding.
- Allyl and sulfanyl groups: Reactive moieties for further functionalization or redox activity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-8-22-15(19-20-17(22)24)14-7-4-9-21(16(14)23)11-12-5-3-6-13(18)10-12/h2-7,9-10H,1,8,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJHSPNDWFEPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone, a compound with the CAS number 400074-99-9, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, structural characteristics, and biological activities, including anticancer properties and mechanisms of action.
- Molecular Formula : C17H15ClN4OS
- Molecular Weight : 358.85 g/mol
- Structure : The compound features a pyridinone core linked to a triazole ring with an allyl and sulfanyl substituent, along with a chlorobenzyl group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been reported in the literature that detail the synthetic pathways leading to this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone have been evaluated for their antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 6.21 | |
| Compound B | HepG2 (Liver) | 0.32 | |
| Compound C | HCT116 (Colon) | 6.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant activity against breast and liver cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in inhibiting specific enzymes involved in cancer cell proliferation.
- Enzyme Inhibition : Similar compounds have shown dual inhibition of key enzymes such as EGFR and PARP-1, which are critical in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death.
Case Studies
In one notable study, researchers synthesized several triazole derivatives and tested them against various cancer cell lines. The results indicated that compounds with similar structural features to 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3-chlorobenzyl)-2(1H)-pyridinone exhibited promising cytotoxicity and could serve as potential leads for further drug development.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-pyridinone hybrids. Below is a systematic comparison with structurally related analogs, emphasizing substituent effects on physicochemical properties, bioactivity, and synthetic accessibility.
Structural Analogues with Varied Benzyl Substituents
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance lipophilicity and may improve membrane permeability. The trifluoromethyl group in is associated with prolonged half-life due to resistance to oxidative metabolism.
Analogues with Modified Triazole Substituents
Key Observations :
- Allyl vs. methyl : The allyl group in the target compound provides a site for further conjugation (e.g., Michael addition), whereas methyl simplifies synthesis but limits derivatization .
- Pyridinone vs. pyridine: The pyridinone lactam enhances solubility and hydrogen-bond acceptor capacity compared to pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
